molecular formula C17H19N7O B10755183 N-cyclopropyl-4-(6-morpholinopyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

N-cyclopropyl-4-(6-morpholinopyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

Cat. No.: B10755183
M. Wt: 337.4 g/mol
InChI Key: RLKIXFRFDGFKOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW708336X involves multiple steps, including the formation of an aryl oxazole or benzimidazole-urea core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of GW708336X is scaled up from laboratory methods, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

GW708336X undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

GW708336X has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study protein kinase activity and inhibition.

    Biology: Helps in understanding cellular signaling pathways and their regulation.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

GW708336X exerts its effects by inhibiting specific protein kinases, which are enzymes that play a crucial role in cellular signaling. By blocking these kinases, GW708336X can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the VEGFR2/TIE2 protein kinase family .

Comparison with Similar Compounds

Similar Compounds

    GW5074: Another protein kinase inhibitor with a different core structure.

    SB203580: A selective inhibitor of p38 MAP kinase.

    PD98059: An inhibitor of MEK1, a kinase upstream of ERK.

Uniqueness

GW708336X is unique due to its specific inhibition profile and the structural features of its aryl oxazole or benzimidazole-urea core. This uniqueness allows it to target specific kinases with high selectivity and potency .

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

N-cyclopropyl-4-(6-morpholin-4-ylpyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C17H19N7O/c1-2-12(1)20-17-18-6-5-14(21-17)13-11-19-24-15(13)3-4-16(22-24)23-7-9-25-10-8-23/h3-6,11-12H,1-2,7-10H2,(H,18,20,21)

InChI Key

RLKIXFRFDGFKOP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CC(=N2)C3=C4C=CC(=NN4N=C3)N5CCOCC5

Origin of Product

United States

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